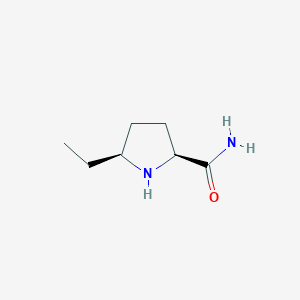![molecular formula C25H20N2OPS+ B12865439 ((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Métodos De Preparación
The synthesis of ((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with cellular processes, leading to its antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
- {[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid
- (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride
- (4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methylthioacetic acid
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Propiedades
Fórmula molecular |
C25H20N2OPS+ |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20N2OPS/c28-24-18-20(26-25-27(24)16-17-30-25)19-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
Clave InChI |
QULWTCCHPQYYHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC(=O)N3C=CSC3=N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


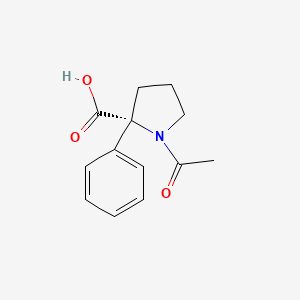
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)

![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
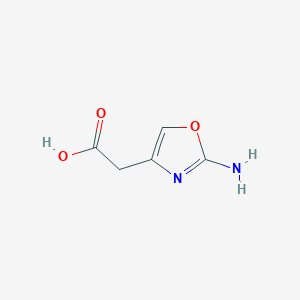
![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)
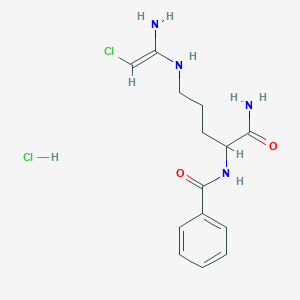
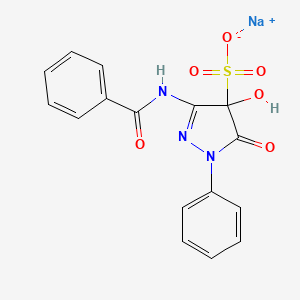
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
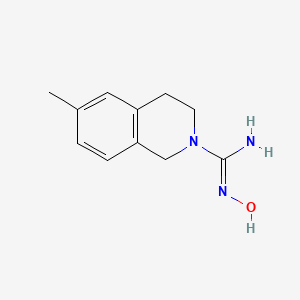
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
